2-Bromo-5-nitropyridine
Overview
Description
2-Bromo-5-nitropyridine is an organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by bromine and nitro groups, respectively
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-nitropyridine is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various physiological changes.
Mode of Action
This compound is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs
Biochemical Pathways
It is known that the compound plays a role in the synthesis of biaryls and 2-pyridyl analogs . These substances can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of other compounds. For instance, in the synthesis of biaryls and 2-pyridyl analogs, the compound serves as a key intermediate . The resulting compounds could have a variety of effects, depending on their specific structures and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-nitropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure regioselectivity .
Another method involves the nitration of 2-bromopyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and bromination reactions. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia, primary amines, thiols, alkoxides; solvents like ethanol or dimethylformamide; temperatures ranging from room temperature to reflux.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation; solvents like ethanol or methanol; temperatures ranging from room temperature to reflux.
Major Products
2-Amino-5-nitropyridine: Formed by nucleophilic substitution with ammonia.
2-Amino-5-bromopyridine: Formed by reduction of the nitro group.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-nitropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents, particularly in the field of oncology.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Bromo-5-nitropyridine can be compared with other halogenated and nitrated pyridines, such as:
2-Chloro-5-nitropyridine: Similar reactivity but with chlorine instead of bromine.
2-Bromo-3-nitropyridine: Different position of the nitro group, leading to different reactivity patterns.
2-Bromo-5-aminopyridine: Contains an amino group instead of a nitro group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUFTVUBFFESEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196327 | |
Record name | 2-Bromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4487-59-6 | |
Record name | 2-Bromo-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4487-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004487596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4487-59-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-5-nitropyridine frequently used in studies investigating solvent effects on reactions?
A1: this compound is a particularly useful substrate for studying solvent effects in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is influenced by the ability of the solvent to engage in hydrogen bonding. Research has shown that solvents with strong hydrogen bond donor (HBD) properties, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), can significantly impact the reaction rate. [, ] These solvents interact with the amine nucleophile, affecting its availability for the SNAr reaction with this compound.
Q2: How does the structure of this compound make it suitable for Suzuki-Miyaura coupling reactions?
A2: The presence of the bromine atom in this compound makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of a carbon-carbon bond between the aromatic ring of this compound and a variety of boronic acid derivatives. This versatility is crucial for building complex molecules, including those with biaryl motifs which are prevalent in pharmaceuticals and materials.
Q3: Can the reactivity of this compound in SNAr reactions be correlated to measurable parameters?
A3: Yes, the reactivity of this compound in SNAr reactions correlates well with both Hammett’s substituent constants and Kamlet-Taft’s solvatochromic parameters. [, ] The negative Hammett ρ value indicates that electron-donating substituents on the nucleophile accelerate the reaction. The strong correlation with Kamlet-Taft’s parameters (α, β, π*) allows for quantitative analysis of how solvent properties, such as hydrogen bond donating ability and polarity/polarizability, influence the reaction rate.
Q4: Have any computational studies been conducted on reactions involving this compound?
A4: While the provided abstracts do not mention specific computational studies, they highlight the application of multiparameter correlation analysis using Kamlet-Taft’s solvatochromic parameters. [, ] This approach indirectly incorporates computational chemistry principles by using experimentally determined solvent parameters to model and predict reactivity trends. Further computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the reaction mechanisms and transition states involved in reactions with this compound.
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